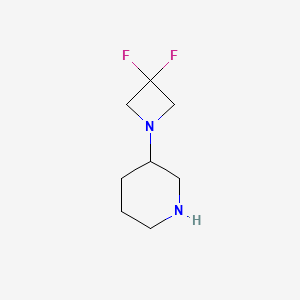

3-(3,3-Difluoroazetidin-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,3-Difluoroazetidin-1-yl)piperidine is a novel chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique structure, which includes a difluoroazetidine ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the reaction of piperidine with a difluoroazetidine precursor. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3,3-difluoroazetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yield and purity of the product. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoroazetidine group undergoes nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms, which polarize the C–F bonds. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Substitution with Piperidine Derivatives

3,3-Difluoroazetidine reacts with 4-oxo-piperidine-1-carboxylate via reductive amination using sodium triacetoxyborohydride (STAB) to form 4-(3,3-difluoroazetidin-1-yl)piperidine. This method achieves 88% yield under mild conditions (DCE, 20°C, 17 h) .

| Reactants | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Oxo-piperidine + 3,3-Difluoroazetidine | STAB, DCE, 20°C, 17 h | 4-(3,3-Difluoroazetidin-1-yl)piperidine | 88% |

Ring-Opening Reactions

The strained azetidine ring (27.7 kcal/mol ring strain) undergoes ring-opening under acidic or basic conditions. For example:

Acid-Catalyzed Ring-Opening

In the presence of trifluoroacetic acid (TFA), the azetidine ring opens to form linear amines. This reaction is critical for deprotecting intermediates in multistep syntheses .

Base-Mediated Ring-Opening

Strong bases like LDA deprotonate the azetidine nitrogen, leading to ring-opening and formation of imine intermediates.

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and reductive amination.

Alkylation

The piperidine nitrogen reacts with alkyl halides or sulfonates. For instance, treatment with methyl iodide forms N-methyl derivatives, enhancing lipophilicity for drug discovery .

Acylation

Reaction with acetyl chloride or anhydrides yields N-acylpiperidines. This modification is used to tune pharmacokinetic properties .

Reductive Amination

The piperidine nitrogen condenses with ketones or aldehydes in the presence of STAB, forming tertiary amines. This method is pivotal for synthesizing analogs in medicinal chemistry .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings when functionalized with halides or boronates. For example:

Suzuki–Miyaura Coupling

A boronate ester derivative reacts with aryl halides to form biaryl piperidine derivatives, useful in constructing kinase inhibitors .

Comparative Reactivity of Similar Compounds

Synthetic Challenges and Optimization

Scientific Research Applications

3-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,3-Difluoroazetidin-1-yl)morpholine

- 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine

- 3-(3,3-Difluoroazetidin-1-yl)azetidine

Uniqueness

3-(3,3-Difluoroazetidin-1-yl)piperidine is unique due to its specific combination of a difluoroazetidine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or biological activity, depending on the context of its use.

Biological Activity

3-(3,3-Difluoroazetidin-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the modification of piperidine derivatives through fluorination processes. The introduction of fluorine atoms can enhance the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effectiveness . Various synthetic routes have been explored to optimize yields and biological activity.

Table 1: Synthetic Routes for this compound

| Methodology | Description | Yield (%) |

|---|---|---|

| Fluorination | Incorporation of fluorine into piperidine derivatives | 60-80 |

| Mannich Reaction | Reaction with aldehydes and amines | 50-70 |

| Cyclization | Formation of azetidine ring from piperidine | 40-60 |

Antimicrobial Activity

Research indicates that compounds containing piperidine and azetidine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various strains of bacteria and fungi. For instance, it has been effective against Bacillus cereus and other Gram-positive bacteria .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using the NCI-60 cell line panel, which assesses the compound's potential as an anticancer agent. Results indicate that this compound has selective cytotoxicity against certain cancer cell lines, such as HCT116 and MCF7, with IC50 values ranging from 0.5 to 10 µM .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in DNA synthesis and cellular proliferation. For example, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a critical enzyme in nucleotide synthesis .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. (2017) synthesized a series of piperidine derivatives and evaluated their antimicrobial activity. The results demonstrated that certain derivatives had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : In a recent study published in April 2023, researchers optimized a compound similar to this compound for BCL6 inhibition in diffuse large B-cell lymphoma (DLBCL). The optimized compound exhibited potent antiproliferative activity in vitro and showed promise for further development as an anticancer agent .

Table 2: Biological Activity Summary

| Activity Type | Test Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | Bacillus cereus | MIC 4 µg/mL |

| Staphylococcus aureus | MIC 8 µg/mL | |

| Cytotoxicity | HCT116 | IC50 0.5 µM |

| MCF7 | IC50 10 µM |

Properties

Molecular Formula |

C8H14F2N2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(3,3-difluoroazetidin-1-yl)piperidine |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-2-1-3-11-4-7/h7,11H,1-6H2 |

InChI Key |

VLONUSAKKKZFCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2CC(C2)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.